molecular formula C8H16O3 B047877 3-Hydroxy-2,2,4-trimethylpentanoic acid CAS No. 35763-45-2

3-Hydroxy-2,2,4-trimethylpentanoic acid

Cat. No. B047877
CAS RN: 35763-45-2
M. Wt: 160.21 g/mol
InChI Key: OJLBQZJKORZRDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds closely related to 3-Hydroxy-2,2,4-trimethylpentanoic acid, such as homophymine A derivatives and 4-amino-3-hydroxy-2-methylpentanoic acids, involves multi-step processes. These processes include stereoselective synthesis and the use of specific reagents to control the stereochemistry of the resulting molecule (Bellotta et al., 2009); (Giordano et al., 1999).

Molecular Structure Analysis

The molecular structure of compounds related to 3-Hydroxy-2,2,4-trimethylpentanoic acid can be determined through NMR and optical rotation data, which verify the configurational assignment of the synthesized compounds (Bellotta et al., 2009).

Chemical Reactions and Properties

The chemical reactions involving 3-Hydroxy-2,2,4-trimethylpentanoic acid derivatives often include transformations such as hydroxylation and carboxylation, producing various metabolites. These transformations can be analyzed using techniques like gas-liquid chromatography (GLC) and mass spectrometry (MS) (Olson et al., 1987).

Physical Properties Analysis

The physical properties of similar compounds are influenced by their molecular structure, including the presence of hydroxy groups and their stereochemistry. These properties can be studied through crystallography and spectroscopic methods to determine their crystalline forms and bonding characteristics (Seebach et al., 1993).

Scientific Research Applications

  • Ion Transport Properties :

    • The derivatives of hydroxy acids, including those similar to 3-hydroxy-2,2,4-trimethylpentanoic acid, have been studied for their ionophore properties. For example, oligomeric derivatives of (R)-3-hydroxybutanoic acid have been used in experiments to transport potassium picrate across organic membranes. This demonstrates the potential of such compounds in ion transport and membrane studies (Bürger & Seebach, 1993).
  • Role in Wine Aroma :

    • Hydroxy acids like 3-hydroxy-2,2,4-trimethylpentanoic acid have been identified in wines and other alcoholic beverages. Their presence and concentration can significantly impact the sensory characteristics of these beverages. The quantitative determination of these compounds in such beverages is crucial for quality control and flavor profiling (Gracia-Moreno et al., 2015).
  • Metabolic Pathways :

    • Understanding the metabolic pathways of compounds like 3-hydroxy-2,2,4-trimethylpentanoic acid helps in studying their bioavailability and transformation in biological systems. For instance, research on the urinary metabolites of related hydrocarbons in rats provides insights into the metabolic processing of such compounds (Olson et al., 1987).
  • Chemical Synthesis and Analysis :

    • The synthesis and characterization of similar hydroxy acids are vital for various chemical and pharmaceutical applications. Studies on the synthesis of monodisperse linear and cyclic oligomers of hydroxy acids, including (R)-3-hydroxybutanoic acid, provide valuable insights into the manufacturing processes of these compounds (Lengweiler et al., 1996).
  • Biological and Pharmaceutical Research :

    • Compounds like 3-hydroxy-2,2,4-trimethylpentanoic acid are also relevant in biological and pharmaceutical research. For example, the study of enzymatic degradability and solid-state structures of copolymers containing similar hydroxy acids can contribute to the development of biodegradable materials and pharmaceutical applications (Abe et al., 1998).
  • Biotechnological Production :

    • The biotechnological production of hydroxy acids is a growing field, with applications in creating platform chemicals for industrial use. Research into the production of 3-hydroxypropanoic acid from glycerol by metabolically engineered bacteria showcases the potential of biotechnology in producing hydroxy acids efficiently (Jers et al., 2019).

Safety And Hazards

“3-Hydroxy-2,2,4-trimethylpentanoic acid” is classified as a potentially hazardous substance. It may cause skin irritation and drowsiness or dizziness . It is also harmful if swallowed, inhaled, or comes into contact with the skin . Safety precautions should be taken when handling this compound, including the use of personal protective equipment and adequate ventilation .

properties

IUPAC Name

3-hydroxy-2,2,4-trimethylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-5(2)6(9)8(3,4)7(10)11/h5-6,9H,1-4H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJLBQZJKORZRDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)(C)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901031843
Record name 2,2,4-Trimethyl-3-hydroxyvaleric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901031843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-2,2,4-trimethylpentanoic acid

CAS RN

35763-45-2
Record name 2,2,4-Trimethyl-3-hydroxyvaleric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035763452
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2,4-Trimethyl-3-hydroxyvaleric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901031843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,4-TRIMETHYL-3-HYDROXYVALERIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6223647T8V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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